![molecular formula C16H21N3O B11807658 N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with N-methylcyclohexanecarboxamide in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives .
Uniqueness
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole ring with a cyclohexanecarboxamide moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methylcyclohexanecarboxamide |
InChI |
InChI=1S/C16H21N3O/c1-19(16(20)12-7-3-2-4-8-12)11-15-17-13-9-5-6-10-14(13)18-15/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,18) |
InChI Key |
ICOGALXFQXRXJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


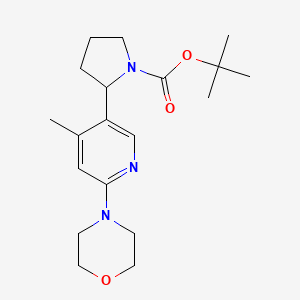
![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)
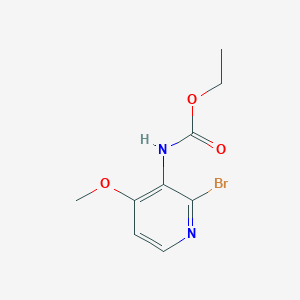
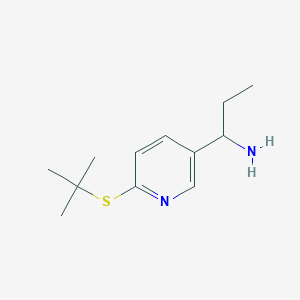

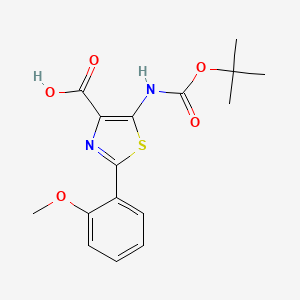
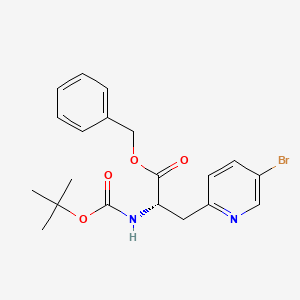



![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)


